

Application Note: HPLC-UV Method for the Quantification of Iomeprol Hydrolysate-1

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Compound of Interest

Compound Name: *Iomeprol hydrolysate-1*

Cat. No.: *B195374*

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Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1] During its synthesis or under certain storage and physiological conditions, iomeprol can undergo hydrolysis, leading to the formation of related substances. One such product is **Iomeprol Hydrolysate-1**. This compound is identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide and is also known as Iohexol impurity A.[2][3][4][5][6][7][8] The quantification of this hydrolysate is crucial for quality control and stability testing of iomeprol-based products to ensure their safety and efficacy.

This application note provides a detailed HPLC-UV method for the quantification of **Iomeprol Hydrolysate-1**. The described protocol is based on established pharmacopoeial methods for related substances in similar contrast agents and is intended to be a robust starting point for method implementation and validation in a laboratory setting.[2]

Principle

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **Iomeprol Hydrolysate-1** from the parent iomeprol compound and other related substances. The separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Materials and Reagents

- **Iomeprol Hydrolysate-1** (5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) Certified Reference Standard (CAS: 31127-80-7)
- Iomeprol Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified to 18.2 MΩ·cm)
- Phosphoric acid or other suitable buffer components for mobile phase pH adjustment
- Methanol (HPLC grade, for sample preparation if necessary)

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary pump
 - Autosampler
 - Column oven
 - UV-Vis or Photodiode Array (PDA) detector
- Analytical column: C18, 4.6 x 250 mm, 5 µm particle size (or similar, adjustments may be necessary for different column dimensions)[9]
- Data acquisition and processing software (e.g., Chromeleon, Empower)
- Analytical balance
- Volumetric flasks and pipettes

- Syringe filters (0.45 μm or 0.22 μm)

Experimental Protocols

Preparation of Mobile Phase

A typical mobile phase for the separation of iomeprol and its polar impurities involves a gradient of an aqueous buffer and an organic modifier.

- Mobile Phase A: Prepare a suitable aqueous buffer. For example, a dilute solution of phosphoric acid in water to adjust the pH to a range of 2.5-3.5.
- Mobile Phase B: Acetonitrile.
- Degas both mobile phases prior to use.

Preparation of Standard Solutions

- Standard Stock Solution of **iomeprol Hydrolysate-1**: Accurately weigh a suitable amount of **iomeprol Hydrolysate-1** reference standard and dissolve it in the diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration, for example, 100 $\mu\text{g/mL}$.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentration ranges for linearity assessment could be 0.1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.

Sample Preparation

- Accurately weigh the iomeprol drug substance or product and dissolve it in a suitable diluent to achieve a target concentration of iomeprol (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 μm or 0.22 μm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following are recommended starting conditions, which may require optimization based on the specific HPLC system and column used.

Parameter	Recommended Condition
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase A	Water:Acetonitrile (e.g., 95:5 v/v) with pH adjustment
Mobile Phase B	Acetonitrile
Gradient	A long, shallow gradient is often required. For example: 0-5 min, 100% A; 5-40 min, 0-20% B; 40-45 min, 20-80% B; 45-50 min, 80% B; 50-55 min, 100% A; 55-60 min, re-equilibration at 100% A.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm[10][11]
Injection Volume	10-20 μ L

Data Analysis and Quantification

- Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
- Inject the sample solutions.
- Identify the **lomeprol Hydrolysate-1** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of **lomeprol Hydrolysate-1** in the sample using the linear regression equation from the calibration curve.

Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following table summarizes typical acceptance criteria for method validation parameters.

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for Iomeprol Hydrolysate-1 should be well-resolved from Iomeprol and other potential impurities. Peak purity should be confirmed if using a PDA detector.
Linearity	Correlation coefficient (r^2) ≥ 0.999 over the specified concentration range. [12]
Accuracy (% Recovery)	Typically between 98.0% and 102.0% for spiked samples at different concentration levels.
Precision (% RSD)	Repeatability (intra-day precision): $\leq 2.0\%$. Intermediate precision (inter-day precision): $\leq 3.0\%$.
Limit of Detection (LOD)	Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of approximately 10:1. The LOQ should be adequate for the intended analysis.
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Forced Degradation Study

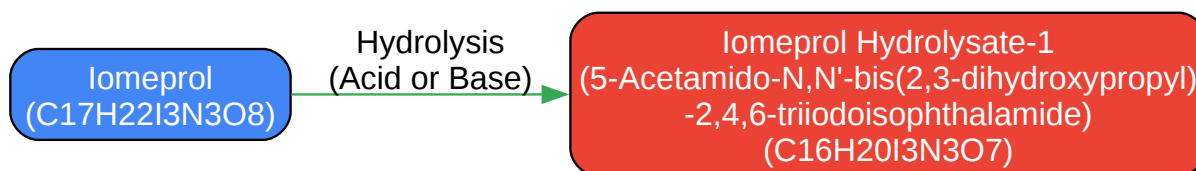
To demonstrate the stability-indicating nature of the method, a forced degradation study on Iomeprol should be performed. This involves subjecting the Iomeprol sample to various stress conditions to generate degradation products, including **Iomeprol Hydrolysate-1**.

- Acid Hydrolysis: 0.1 M HCl at 60-80 °C for a specified duration.
- Base Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified duration.
- Oxidative Degradation: 3% H₂O₂ at room temperature.

- Thermal Degradation: Dry heat at a specified temperature and duration.
- Photolytic Degradation: Exposure to UV and visible light.

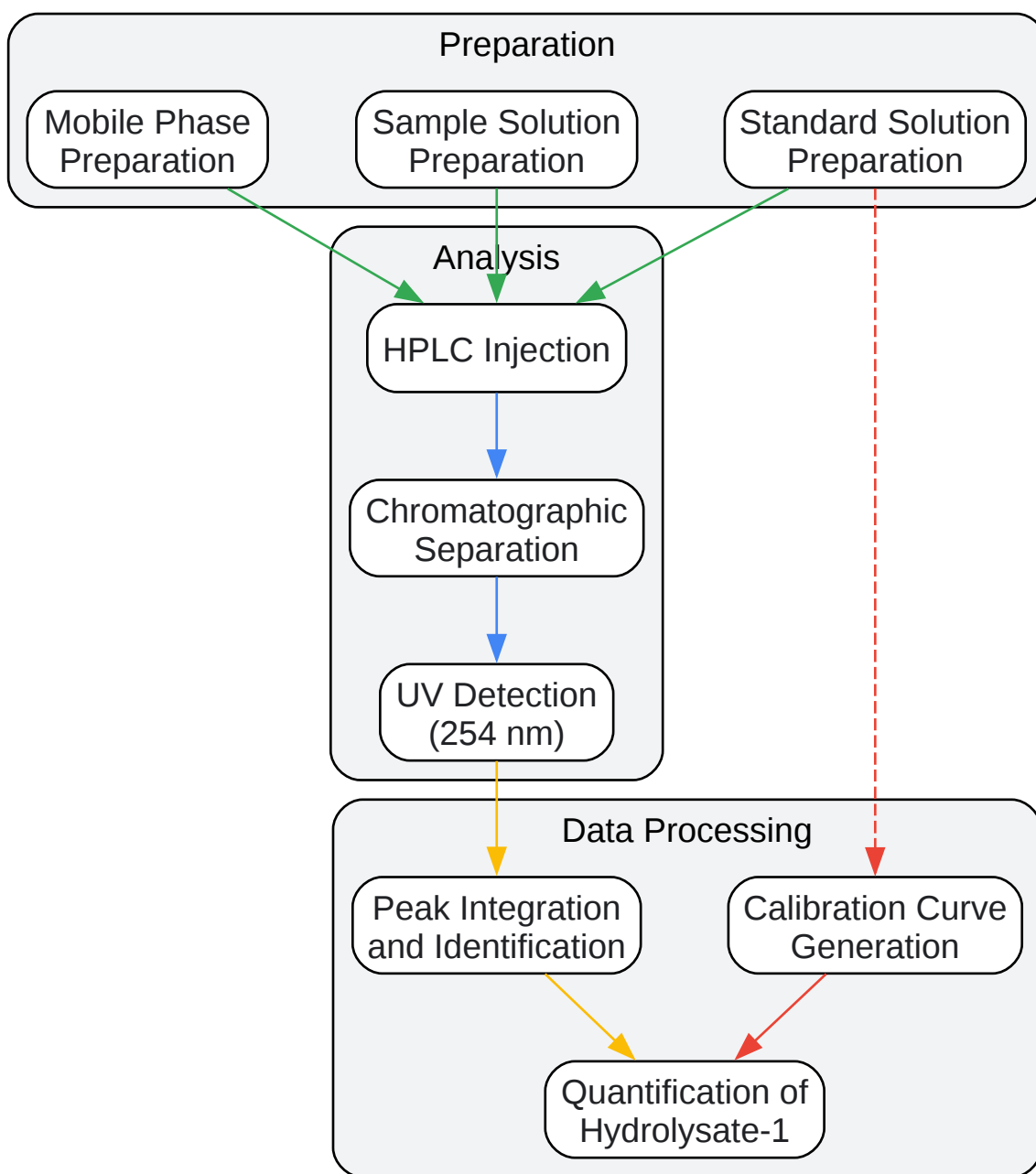
The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the main iomeprol peak and from each other.

Visualizations



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Caption: Hydrolysis of Iomeprol to **Iomeprol Hydrolysate-1**.



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Caption: Experimental workflow for HPLC-UV analysis.

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